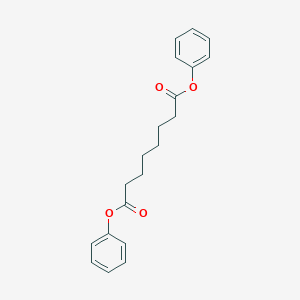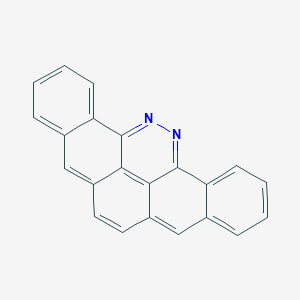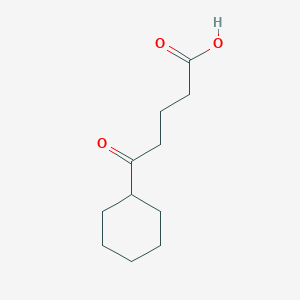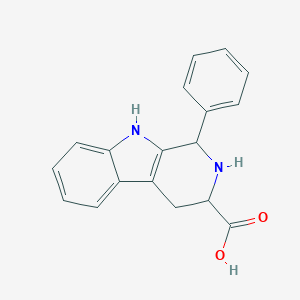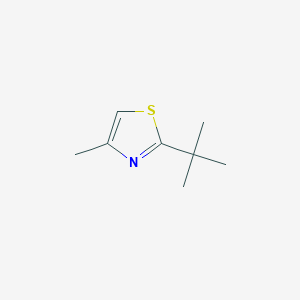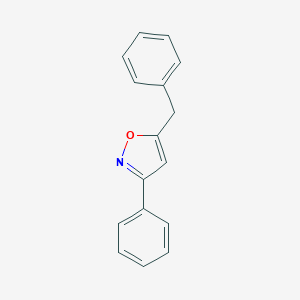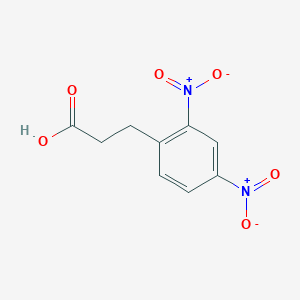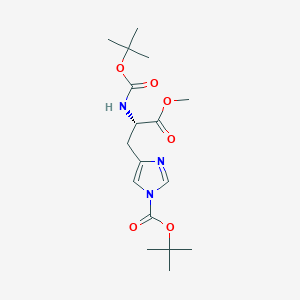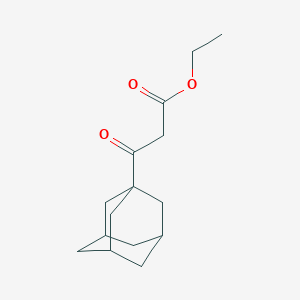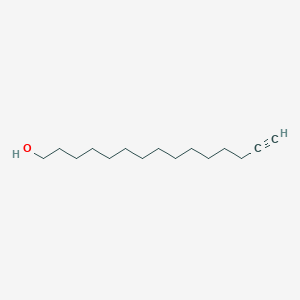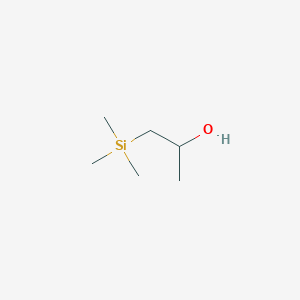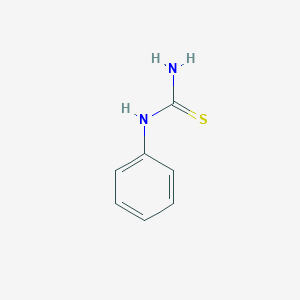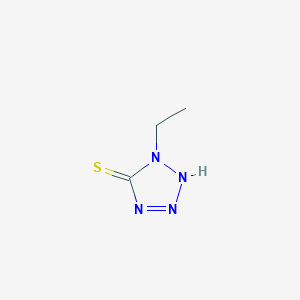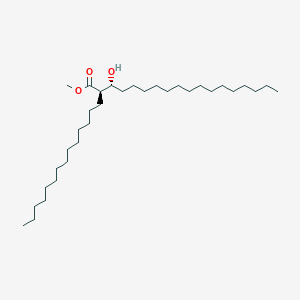
Octadecanoic acid, 3-hydroxy-2-tetradecyl-, methyl ester, (2R,3R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadecanoic acid, 3-hydroxy-2-tetradecyl-, methyl ester, (2R,3R)-, commonly known as 3-hydroxytetradecanoic acid, is a fatty acid derivative that has been the subject of extensive scientific research. This compound is of particular interest due to its unique chemical structure and potential applications in various fields, including biotechnology, biochemistry, and medicine.
Mecanismo De Acción
The mechanism of action of 3-hydroxytetradecanoic acid is not yet fully understood. However, studies have shown that this compound may act by disrupting the cell membrane of microorganisms, leading to their death. Additionally, 3-hydroxytetradecanoic acid may inhibit the activity of certain enzymes involved in cancer cell growth, leading to their death.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3-hydroxytetradecanoic acid has a number of biochemical and physiological effects. In particular, this compound has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. Additionally, 3-hydroxytetradecanoic acid has been shown to inhibit the growth of certain cancer cells, making it a potential candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-hydroxytetradecanoic acid in lab experiments is its antimicrobial properties, which make it a useful tool for studying the mechanisms of bacterial and fungal infections. Additionally, this compound has been shown to have potential applications in cancer research, making it a valuable tool for studying the mechanisms of cancer cell growth. However, one limitation of using 3-hydroxytetradecanoic acid in lab experiments is its relatively high cost, which may limit its availability for certain research projects.
Direcciones Futuras
There are a number of potential future directions for research on 3-hydroxytetradecanoic acid. One area of interest is the development of new antibiotics based on the antimicrobial properties of this compound. Additionally, further research is needed to fully understand the mechanism of action of 3-hydroxytetradecanoic acid, which could lead to the development of new cancer treatments. Finally, there is potential for the use of this compound in the development of new biofuels, which could help to reduce our dependence on fossil fuels.
Métodos De Síntesis
The synthesis of 3-hydroxytetradecanoic acid is typically achieved through the chemical modification of natural fatty acids. One common method involves the enzymatic hydrolysis of coconut oil, followed by the isolation and purification of the resulting 3-hydroxytetradecanoic acid methyl ester.
Aplicaciones Científicas De Investigación
3-hydroxytetradecanoic acid has been studied extensively for its potential applications in various scientific fields. In biotechnology, this compound has been investigated as a potential source of biofuels due to its high energy content. In biochemistry, 3-hydroxytetradecanoic acid has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. Additionally, this compound has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of certain cancer cells.
Propiedades
Número CAS |
18951-36-5 |
|---|---|
Nombre del producto |
Octadecanoic acid, 3-hydroxy-2-tetradecyl-, methyl ester, (2R,3R)- |
Fórmula molecular |
C33H66O3 |
Peso molecular |
510.9 g/mol |
Nombre IUPAC |
methyl (2R,3R)-3-hydroxy-2-tetradecyloctadecanoate |
InChI |
InChI=1S/C33H66O3/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32(34)31(33(35)36-3)29-27-25-23-21-19-17-15-13-11-9-7-5-2/h31-32,34H,4-30H2,1-3H3/t31-,32-/m1/s1 |
Clave InChI |
NCKLMYIJGWLHIF-ROJLCIKYSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCC[C@H]([C@@H](CCCCCCCCCCCCCC)C(=O)OC)O |
SMILES |
CCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCC)C(=O)OC)O |
SMILES canónico |
CCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCC)C(=O)OC)O |
Sinónimos |
(2R,3R)-3-Hydroxy-2-tetradecyloctadecanoic acid methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



